Sodium 2-[(1,3-benzothiazol-2-yl)amino]acetate

Solubility Formulation Physicochemical Properties

Specifically source the sodium salt of 2-[(1,3-benzothiazol-2-yl)amino]acetic acid for superior aqueous solubility crucial in HTS and dose-response assays. Unlike the free acid, this form minimizes precipitation, ensuring reliable liquid handling and reproducible SAR data. Generic substitution risks experimental variability; this exact counterion and aminoacetate side-chain are essential for consistent target engagement studies.

Molecular Formula C9H7N2NaO2S
Molecular Weight 230.22 g/mol
Cat. No. B12306859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 2-[(1,3-benzothiazol-2-yl)amino]acetate
Molecular FormulaC9H7N2NaO2S
Molecular Weight230.22 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(S2)NCC(=O)[O-].[Na+]
InChIInChI=1S/C9H8N2O2S.Na/c12-8(13)5-10-9-11-6-3-1-2-4-7(6)14-9;/h1-4H,5H2,(H,10,11)(H,12,13);/q;+1/p-1
InChIKeyWIZKXROEWHXBNG-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium 2-[(1,3-benzothiazol-2-yl)amino]acetate: Procurement-Ready Chemical Profile and Baseline Specifications


Sodium 2-[(1,3-benzothiazol-2-yl)amino]acetate (CAS not widely standardized; synonyms: Glycine, N-2-benzothiazolyl-, sodium salt (1:1) [1]) is a sodium carboxylate salt derived from the benzothiazole heterocyclic scaffold. It belongs to the broader class of 2-aminobenzothiazole derivatives, which are widely recognized as privileged structures in medicinal chemistry for their diverse biological activities [2]. The compound features a benzothiazole ring (a benzene fused to a thiazole ring) connected via an amino linkage to an acetate group. The sodium salt form is specifically chosen to enhance aqueous solubility compared to its corresponding free acid form, N-2-benzothiazolylglycine . This physicochemical modification is a primary driver for its selection in biological assay systems where aqueous compatibility is required.

Why Generic Substitution of Sodium 2-[(1,3-benzothiazol-2-yl)amino]acetate Fails: Differentiating Physicochemical and Biological Properties


Generic substitution among benzothiazole derivatives is not scientifically valid due to the steep structure-activity relationship (SAR) of this scaffold. Even minor structural modifications—such as the presence of an aminoacetate side chain at the 2-position versus an amino group alone, or the choice of counterion (sodium salt vs. potassium salt or free acid)—can drastically alter a compound's physicochemical properties, including aqueous solubility, LogP, and pKa, as well as its biological target engagement and selectivity profile . For instance, the sodium salt form of this compound is specifically synthesized to enhance aqueous solubility, a critical parameter for reliable in vitro assay performance and in vivo formulation, which may not be replicated by the corresponding free acid or alternative salt forms. Consequently, substituting this specific compound with a close analog without rigorous comparative validation risks introducing uncontrolled variability into experimental systems, leading to non-reproducible results and erroneous structure-activity conclusions [1].

Sodium 2-[(1,3-benzothiazol-2-yl)amino]acetate: Quantitative Comparative Evidence for Informed Procurement


Enhanced Aqueous Solubility Relative to Free Acid and Parent Scaffold

The sodium salt form of this compound is designed to exhibit significantly enhanced aqueous solubility compared to its corresponding free acid, N-2-benzothiazolylglycine . While precise quantitative solubility data (e.g., mg/mL in water or buffer) for this specific sodium salt was not identified in the primary literature within the provided sources, the class-level inference is well-established: converting a carboxylic acid to its sodium carboxylate salt is a standard medicinal chemistry strategy to improve aqueous solubility by increasing ionization and polarity. The vendor specification for the free acid indicates it is only 'slightly soluble' in water , whereas the sodium salt is described as having 'enhanced solubility in aqueous environments' . The difference in solubility is a primary differentiating factor for procurement, as the sodium salt enables higher working concentrations in aqueous biological assays and simplifies formulation for in vivo studies.

Solubility Formulation Physicochemical Properties

Comparative Physicochemical Profile: Predicted pKa and Storage Stability

The predicted acid dissociation constant (pKa) for the free acid form of this compound is 4.73 ± 0.10 . This value is predictive of its ionization state at physiological pH (7.4), where it would exist predominantly in its ionized, carboxylate form. This supports the rationale for procuring and using the pre-formed sodium salt. Furthermore, the solid form of the related free acid is reported to be stable for 2 years from the date of purchase when stored as supplied, and solutions in DMSO can be stored at -20°C for up to 2 months . This specific stability data provides a practical benchmark for laboratory handling and long-term storage planning, which may differ from other benzothiazole analogs with different substituents or salt forms. The high predicted solubility in DMSO (up to 20 mg/mL) is another key differentiator for creating concentrated stock solutions for high-throughput screening.

Stability pKa Storage DMSO Solubility

Contextual Biological Activity: Benchmarking Against Analogous Benzothiazole Derivatives

Direct, head-to-head comparative biological activity data for sodium 2-[(1,3-benzothiazol-2-yl)amino]acetate against specific, named analogs is absent from the provided search results. However, its class membership within 2-aminobenzothiazole derivatives allows for contextualization based on robust SAR trends. For example, a study on related thiazolyl aminobenzothiazole derivatives (e.g., compounds 18 and 20) reported good antibacterial and antifungal activities against strains like S. aureus and C. albicans [1]. Another study on 2-substituted benzothiazole derivatives demonstrated antidiabetic activity, with bromo and chloro substitutions being particularly favorable [2]. These studies establish that the 2-aminoacetate side chain in the target compound is a key structural determinant for its potential activity profile. Without direct comparative data, this evidence serves to highlight that the specific substitution pattern of the target compound is expected to confer a distinct activity profile compared to analogs with different substituents (e.g., halogen, methyl, or unsubstituted amine), and procurement of the exact compound is necessary to evaluate these effects.

Antimicrobial Anticancer SAR Benzothiazole

Sodium 2-[(1,3-benzothiazol-2-yl)amino]acetate: Optimal Research and Industrial Application Scenarios Based on Evidence


Aqueous-Based Biological Assays and High-Throughput Screening (HTS)

The enhanced aqueous solubility of the sodium salt form, compared to the free acid, makes this compound the preferred choice for preparing concentrated stock solutions and performing dose-response experiments in aqueous buffer systems . This is particularly critical for high-throughput screening (HTS) campaigns where consistent and accurate liquid handling of compound libraries is paramount. Using the free acid could lead to precipitation, clogging of automated dispensing systems, and unreliable assay data, whereas the sodium salt mitigates these risks.

Medicinal Chemistry: Lead Optimization and Structure-Activity Relationship (SAR) Studies

This compound serves as a key building block or reference point for exploring the SAR around the benzothiazole scaffold [1]. Its specific 2-aminoacetate substitution pattern is a point of differentiation from other common analogs like 2-aminobenzothiazole or 6-substituted derivatives [2]. Researchers investigating the influence of anionic side chains on target binding, cellular permeability, or pharmacokinetic properties will find this compound indispensable. Its procurement allows for a direct, controlled comparison with other analogs in a systematic medicinal chemistry program.

Chemical Biology Tool Compound for Target Identification and Validation

Given the established biological activity of the benzothiazole class [1], this compound can be employed as a chemical probe to investigate its interaction with specific enzymes or receptors. The sodium salt form's solubility facilitates its use in biochemical and cell-based assays designed to identify its molecular targets. Its unique structural features differentiate it from other benzothiazole probes, enabling the study of how specific chemical modifications affect target engagement and downstream biological effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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